1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide
Overview
Description
1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with propylamine and a coupling reagent such as carbonyldiimidazole. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. By binding to the active site of the enzyme, it disrupts the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and energy production in fungi .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-{[(propylamino)carbonyl]amino}-1H-pyrazole-4-carboxamide
- 1-methyl-4-{[(ethylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide
- 1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-5-carboxamide
Uniqueness
1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which confers distinct biological activity and selectivity towards succinate dehydrogenase. This makes it a promising candidate for further development as a fungicide and potential therapeutic agent .
Properties
IUPAC Name |
1-methyl-4-(propylcarbamoylamino)pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-3-4-11-9(16)12-6-5-14(2)13-7(6)8(10)15/h5H,3-4H2,1-2H3,(H2,10,15)(H2,11,12,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTSYYWLFMAIFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CN(N=C1C(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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